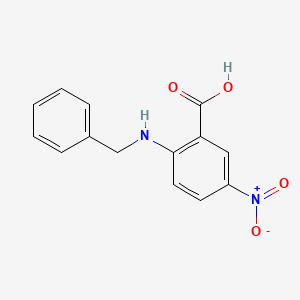

2-(Benzylamino)-5-nitrobenzoic acid

Übersicht

Beschreibung

“2-(Benzylamino)-5-nitrobenzoic acid” is a complex organic compound that likely contains a benzylamine component . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

The synthesis of “this compound” could potentially involve several steps and methods . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex, given the presence of benzylamine and benzoic acid components . Benzylamine has a condensed structural formula of C6H5CH2NH2 and consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, depending on the specific conditions and reactants involved . For instance, benzylamines can undergo various reactions, including those involving aldehydes and ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely reflect the properties of its components, such as benzylamine and benzoic acid . For example, benzylamine is a colorless water-soluble liquid , and benzoic acid is soluble in water .Wissenschaftliche Forschungsanwendungen

Biochemical Applications : A study explored the use of a water-soluble aromatic disulfide, similar to 2-(Benzylamino)-5-nitrobenzoic acid, for determining sulfhydryl groups in biological materials, suggesting its potential in biochemical research (Ellman, 1959).

Photoaffinity Labeling in Biological Research : The synthesis and characterization of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid were reported. This compound could be used for studying chloride channels in red blood cell membranes and epithelial cells, indicating its utility in cellular and molecular biology research (Branchini, Murtiashaw, & Egan, 1991).

Solid-Phase Synthesis of Heterocyclic Compounds : A study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to this compound, as a multireactive building block in the solid-phase synthesis of various nitrogenous heterocycles. This demonstrates its potential in synthetic chemistry, particularly in drug discovery (Křupková et al., 2013).

Solid-Phase Synthesis in Medicinal Chemistry : The use of resin-bound nitrobenzoic acid derivatives in the solid-phase synthesis of benzimidazoles was explored. This research shows the compound's application in developing medicinal compounds (Kilburn, Lau, & Jones, 2000).

Intermediate in Dye Synthesis : 2-Amino-5-nitrobenzoic acid, related to this compound, was studied as a versatile intermediate in dye synthesis. This highlights its role in industrial applications, specifically in the development of colorants and dyes (Zhang, 2012).

Crystal Engineering and Antiviral Applications : A study on 2-Chloro-4-nitrobenzoic acid, structurally similar to this compound, investigated its use in crystal engineering and as an antiviral agent, specifically for HIV treatment (Oruganti et al., 2017).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Benzylamino)-5-nitrobenzoic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially lead to interactions with its targets and subsequent changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit various biological activities . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that similar compounds, such as indole derivatives, can be influenced by exogenous hormones, which can improve the synthesis of phenolic compounds and, as a result, enhance their bioactivity . This suggests that environmental factors may also influence the action of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(benzylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGCQAEHPDHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2813483.png)

![3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813484.png)

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)

![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)